molecular formula C6H10N2OS B12854005 4-(Ethylthio)-3-methylisoxazol-5-amine

4-(Ethylthio)-3-methylisoxazol-5-amine

Cat. No.: B12854005
M. Wt: 158.22 g/mol
InChI Key: BMXKZSQUQDGPSL-UHFFFAOYSA-N
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Description

4-(Ethylthio)-3-methylisoxazol-5-amine is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methyl-4-nitroisoxazole with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction of the nitro group to form the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to form the amine.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like palladium on carbon (Pd/C) or iron powder can be used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The ethylthio group may participate in binding interactions with proteins or enzymes, while the isoxazole ring can engage in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole: Another compound with an ethylthio group, but with a different heterocyclic core.

    2,5-Dimethoxy-4-ethylthiophenethylamine: A phenylalkylamine with similar ethylthio substitution.

Uniqueness

4-(Ethylthio)-3-methylisoxazol-5-amine is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

4-ethylsulfanyl-3-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C6H10N2OS/c1-3-10-5-4(2)8-9-6(5)7/h3,7H2,1-2H3

InChI Key

BMXKZSQUQDGPSL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(ON=C1C)N

Origin of Product

United States

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